GB-88 is a novel, selective antagonist of the protease-activated receptor 2 (PAR2), designed for potential therapeutic applications in various inflammatory conditions. It is characterized by its oral bioavailability and significant potency against PAR2 activation. The compound's design and synthesis have been reported in multiple studies, highlighting its unique structure and mechanism of action.
The chemical structure of GB-88 is derived from a combination of natural and unnatural amino acids, including an isoxazole moiety, cyclohexylalanine, and a para-carboxymethyl aniline. The synthesis of GB-88 has been documented in scientific literature, emphasizing its relevance in pharmacological research .
GB-88 falls under the category of small molecule antagonists targeting G protein-coupled receptors, specifically the PAR2 subtype. It is classified as an orally available compound with potential applications in treating inflammatory diseases due to its ability to modulate receptor activity.
The synthesis of GB-88 involves a multi-step organic synthesis approach that combines various chemical reactions to construct its complex structure. The process typically includes:
The synthetic route requires careful control of reaction conditions (temperature, pH) and the use of protecting groups to ensure selectivity during coupling reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of GB-88.
The molecular structure of GB-88 can be represented as follows:
The structure features an isoxazole ring, a cyclohexylalanine residue, and a piperidine moiety at the C-terminal end, contributing to its binding affinity for PAR2.
Crystallographic data or NMR-derived structural information may provide insights into the spatial arrangement of atoms within GB-88, which is crucial for understanding its interaction with PAR2 .
GB-88 undergoes various chemical reactions during its synthesis, including:
The reactions are typically monitored using analytical techniques like thin-layer chromatography (TLC) to assess progress and yield at each stage. Reaction conditions are optimized for maximum yield and minimal by-products.
GB-88 acts as an antagonist by binding to the PAR2 receptor, blocking its activation by endogenous agonists such as trypsin and synthetic peptides. This inhibition prevents downstream signaling pathways associated with inflammation:
Experimental data indicate that GB-88 demonstrates varying levels of antagonism depending on the agonist used, suggesting a nuanced mechanism where it can act as either a competitive or non-competitive antagonist based on context .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing GB-88's physical properties .
GB-88 has significant potential in scientific research and therapeutic applications, particularly in:
GB-88 (CAS 1416435-96-5) is a synthetic small molecule antagonist of protease-activated receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in inflammation, allergic responses, and metabolic disorders. This orally active compound (C32H42N4O4, MW 546.70) represents a breakthrough in targeting PAR2 signaling due to its unique mechanism of orthosteric binding and functional selectivity. Unlike peptide-based antagonists, GB-88 demonstrates nanomolar to micromolar potency against multiple PAR2 agonists, including proteases (trypsin, tryptase) and synthetic peptides (2f-LIGRLO-NH2, SLIGRL-NH2) [8] [10]. Its development addresses a significant pharmacological challenge: the paucity of potent, selective PAR2 antagonists capable of modulating the receptor's diverse roles in physiological and pathological processes. By selectively inhibiting specific PAR2-mediated pathways while sparing others, GB-88 serves as both a therapeutic candidate and a valuable research tool for dissecting the complexities of PAR2 signaling [2] [7].
GB-88 (5-isoxazoyl-Cha-Ile-spiroindene-1,4′-piperidine) features a stereochemically defined structure with four distinct pharmacophoric components: (1) a 5-isoxazole ring, (2) L-cyclohexylalanine (Cha), (3) L-isoleucine (Ile), and (4) a C-terminal spiroindene-1,4′-piperidine moiety. The isoxazole ring functions as a critical hydrogen bond acceptor, with its meta nitrogen atom essential for interaction with PAR2's binding pocket. Modifications at the isoxazole 3-position (e.g., amino group introduction in compound 17) maintain antagonistic activity but influence potency, highlighting this moiety's role in molecular recognition [1]. The Cha residue provides optimal hydrophobic bulk for van der Waals interactions within a deep subpocket of PAR2, with tert-butyl glycine or homocyclohexylalanine substitutions reducing potency by >10-fold [1] [4]. The Ile residue contributes to selectivity, while the spiroindene-piperidine system enables deep engagement within the receptor's orthosteric site [3].
Table 1: Structural Components of GB-88 and Their Functional Roles
Structural Component | Physicochemical Properties | Role in PAR2 Antagonism |
---|---|---|
5-Isoxazole ring | H-bond acceptor; meta nitrogen position critical | Binds shallow pocket; electron-rich heterocycle enhances receptor interaction |
L-Cyclohexylalanine (Cha) | Hydrophobic aliphatic side chain | Optimal space-filling in hydrophobic subpocket; van der Waals interactions |
L-Isoleucine (Ile) | β-branched aliphatic hydrophobe | Determines selectivity; substitution reduces affinity |
Spiro[indene-1,4′-piperidine] | Rigid, three-dimensional scaffold | Engages orthosteric pocket; mimics tethered ligand C-terminus |
Cryo-EM structural analysis (PDB: 9E7R) reveals that GB-88 binds within PAR2's constricted orthosteric pocket, a shallow cleft formed by transmembrane helices TM5, TM6, TM7, and extracellular loop 2 (ECL2). The compound achieves nanomolar affinity through multipoint interactions: (1) the isoxazole nitrogen forms hydrogen bonds with Y3376.59 on TM6, (2) the Cha side chain occupies a hydrophobic subpocket lined by F2435.38 and L258ECL2, and (3) the spiroindene-piperidine system engages a deep cavity through van der Waals contacts with Y3507.32 and L3517.33 on TM7. This binding mode effectively mimics the endogenous tethered ligand (SLIGKV/SLIGRL) while preventing receptor activation through steric hindrance of TM6 outward movement [3] [6].
GB-88 represents the first class of synthetic non-peptide PAR2 antagonists with demonstrable activity against both protease and peptide agonists. It exhibits surmountable competitive antagonism against peptide agonists (2f-LIGRLO-NH2; pA2 5.8), non-surmountable competitive antagonism against the non-peptide agonist GB110, and insurmountable non-competitive antagonism against trypsin. This agonist-dependent behavior suggests distinct binding kinetics and steric hindrance mechanisms depending on the activating ligand [8]. Functionally, GB-88 acts as a biased ligand, selectively inhibiting PAR2/Gq/11/Ca2+/PKC signaling while activating alternative pathways (ERK1/2 phosphorylation, RhoA activation, cAMP inhibition). This biased antagonism differentiates it from earlier PAR2 inhibitors like ENMD-1068 (millimolar IC50) or K-14585 (inactive against trypsin) [2] [7].
Table 2: Pharmacological Profile of GB-88 in Cellular Assays
Assay System | Agonist Challenge | GB-88 Activity | Potency (IC50/EC50) |
---|---|---|---|
HT-29 Ca2+ mobilization | 2f-LIGRLO-NH2 | Antagonist (Ca2+ inhibition) | 1.0–2.0 μM |
HT-29 Ca2+ mobilization | Trypsin | Antagonist | 3.6–9.6 μM |
HT-29 ERK1/2 phosphorylation | None | Agonist (pathway bias) | Not reported |
HT-29 cAMP accumulation | Forskolin + PAR2 activation | Agonist (cAMP inhibition) | Not reported |
CHO-hPAR2 RhoA activation | None | Agonist | Not reported |
PAR2 functions as a key sensor for proteolytic allergens, including house dust mite (Der p 1, Der f 1), storage mite (Tyr-p3), and fungal proteases. These enzymes cleave PAR2's N-terminus, exposing the tethered ligand domain (SLIGKV/SLIGRL) that activates intracellular signaling. In human airway epithelial cells (A549), the native Tyr-p3 allergen from Tyrophagus putrescentiae demonstrates trypsin-like serine protease activity that directly cleaves and activates PAR2, triggering: (1) MAPK/ERK phosphorylation, (2) NF-κB activation, and (3) proinflammatory cytokine/chemokine release (IL-6, IL-8, TNF-α, IL-1β). PAR2 mRNA expression increases >3-fold upon allergen exposure, an effect blocked by serine protease inhibitors or GB-88 [5].
GB-88 effectively disrupts this protease allergen-PAR2 axis by inhibiting Ca2+ mobilization and cytokine secretion. In human kidney tubule epithelial cells (HTEC), GB-88 suppresses PAR2-mediated secretion of IL-6, IL-8, GM-CSF, and TNF-α by >70% at 10 μM. Similarly, in Tyr-p3-challenged A549 cells, GB-88 pretreatment reduces IL-8 and IL-1β production more effectively than MAPK/ERK kinase inhibitors (U0126) or p38 inhibitors (SB203580). This anti-inflammatory activity extends to downstream mediators: GB-88 diminishes allergen-induced expression of GM-CSF, VEGF, COX-2, TSLP, and IL-33—key drivers of eosinophil recruitment, vascular permeability, and Th2 immune responses [5] [7].
Protease allergen-induced PAR2 activation compromises airway epithelial barrier integrity through two mechanisms: (1) disruption of intercellular junctions, and (2) induction of proinflammatory mediators that enhance permeability. In confluent A549 monolayers, exposure to Tyr-p3 allergen rapidly degrades tight junction proteins (ZO-1) and adherens junction components (E-cadherin), increasing paracellular permeability within 60 minutes. Immunofluorescence reveals fragmented ZO-1 staining and discontinuous E-cadherin at cell borders, confirming junctional disassembly. GB-88 (10 μM) prevents this structural disruption by >80%, maintaining transepithelial electrical resistance and barrier function [5].
This barrier-protective effect stems from GB-88's dual actions: (1) direct antagonism of PAR2-Ca2+ signaling that initiates cytoskeletal contraction, and (2) suppression of inflammatory mediators (IL-8, GM-CSF) that indirectly amplify barrier dysfunction. Notably, GB-88 does not inhibit allergen-induced ERK1/2 phosphorylation due to its biased agonist activity in this pathway, suggesting its barrier stabilization primarily involves Ca2+ blockade and cytokine inhibition. In allergic asthma patients, GB-88 downregulates PAR2 overexpression in nasal and bronchial epithelia, further supporting its role in restoring epithelial homeostasis disrupted by protease allergens [5] [7].
Table 3: GB-88 Inhibition of PAR2-Mediated Inflammatory Responses
Experimental Model | PAR2 Activator | Inflammatory Marker | Inhibition by GB-88 |
---|---|---|---|
Human kidney tubule epithelial cells | Trypsin or 2f-LIGRLO-NH2 | IL-6, IL-8, GM-CSF, TNF-α secretion | >70% at 10 μM |
A549 airway epithelial cells | Tyr-p3 allergen | IL-8 and IL-1β production | >60% at 10 μM |
A549 airway epithelial cells | Tyr-p3 allergen | GM-CSF, VEGF, COX-2, TSLP, IL-33 | Significant reduction |
Allergic asthma patient epithelium | N/A (disease state) | PAR2 overexpression | Downregulation |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: